Einecs 261-918-7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine 1,3,4,5-tetrahydroxycyclohexane-1-carboxylate is a chemical compound known for its unique structure and potential applications in various fields. This compound consists of a piperazine ring attached to a cyclohexane ring with four hydroxyl groups and a carboxylate group. The presence of multiple functional groups makes it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine 1,3,4,5-tetrahydroxycyclohexane-1-carboxylate can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This method typically requires the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The reaction proceeds with high yields and can be followed by deprotection steps to obtain the desired compound.
Industrial Production Methods
Industrial production of piperazine 1,3,4,5-tetrahydroxycyclohexane-1-carboxylate may involve large-scale synthesis using similar cyclization reactions. The process can be optimized for higher yields and purity by controlling reaction conditions such as temperature, solvent, and reaction time. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Piperazine 1,3,4,5-tetrahydroxycyclohexane-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of hydroxyl groups allows for oxidation reactions, while the piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the hydroxyl groups.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the carboxylate group to an alcohol.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or carboxylic acids, while reduction of the carboxylate group can yield alcohols.
Scientific Research Applications
Piperazine 1,3,4,5-tetrahydroxycyclohexane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of polymers, coatings, and other materials with specialized properties.
Mechanism of Action
The mechanism of action of piperazine 1,3,4,5-tetrahydroxycyclohexane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, influencing various pathways and processes.
Comparison with Similar Compounds
Piperazine 1,3,4,5-tetrahydroxycyclohexane-1-carboxylate can be compared with other similar compounds, such as:
Piperazine derivatives: These compounds share the piperazine ring structure but may have different substituents, leading to variations in their chemical and biological properties.
Cyclohexane derivatives: Compounds with a cyclohexane ring and different functional groups can exhibit distinct reactivity and applications.
Hydroxylated carboxylates: These compounds have hydroxyl and carboxylate groups but may lack the piperazine ring, resulting in different chemical behavior.
The uniqueness of piperazine 1,3,4,5-tetrahydroxycyclohexane-1-carboxylate lies in its combination of functional groups, which provides a versatile platform for various applications in research and industry.
Properties
CAS No. |
59766-07-3 |
---|---|
Molecular Formula |
C11H22N2O6 |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
piperazine;(3S,5S)-1,3,4,5-tetrahydroxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C7H12O6.C4H10N2/c8-3-1-7(13,6(11)12)2-4(9)5(3)10;1-2-6-4-3-5-1/h3-5,8-10,13H,1-2H2,(H,11,12);5-6H,1-4H2/t3-,4-,5?,7?;/m0./s1 |
InChI Key |
ILELYUFCZWQXGV-VAYHLERTSA-N |
Isomeric SMILES |
C1CNCCN1.C1[C@@H](C([C@H](CC1(C(=O)O)O)O)O)O |
Canonical SMILES |
C1CNCCN1.C1C(C(C(CC1(C(=O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.